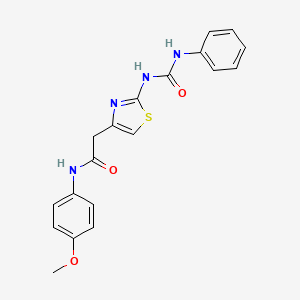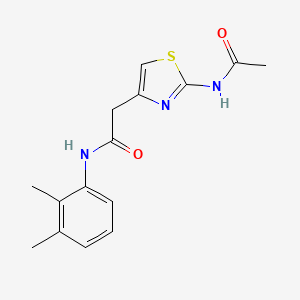![molecular formula C19H19FN6O2 B11279940 5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279940.png)
5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions, using fluorinating and methylating agents, respectively.
Coupling with the Carboxamide Group: The final step involves coupling the triazole derivative with a carboxamide group, which can be achieved through amide bond formation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides and hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups such as halogens, nitro groups, and sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound may exhibit similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The fluoro and methyl groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(4-methylphenyl)-1H-pyrazole: A related compound with a pyrazole ring instead of a triazole ring.
4-methylphenyl-1H-1,2,3-triazole: A simpler triazole derivative without the amino and carboxamide groups.
N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: A compound with similar substituents but lacking the amino group.
Uniqueness
The uniqueness of 5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H19FN6O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-amino-N-(3-fluoro-4-methylphenyl)-1-[2-(4-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN6O2/c1-11-3-6-13(7-4-11)22-16(27)10-26-18(21)17(24-25-26)19(28)23-14-8-5-12(2)15(20)9-14/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28) |
InChI Key |
JJOZZXWALWIGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11279863.png)

![1-(4-Ethyl-piperazin-1-yl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11279870.png)
![2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11279875.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11279882.png)
![5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279886.png)
![6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11279895.png)

![N-(4-cyanophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11279914.png)
![2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11279925.png)


![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279949.png)
![4-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenol](/img/structure/B11279962.png)
